molecular formula C13H20O B011686 1-Adamantan-1-yl-propan-2-one CAS No. 19835-39-3

1-Adamantan-1-yl-propan-2-one

Cat. No.: B011686
CAS No.: 19835-39-3
M. Wt: 192.3 g/mol
InChI Key: AIDPAFBRBBMNEH-UHFFFAOYSA-N
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Description

1-Adamantan-1-yl-propan-2-one is an organic compound featuring an adamantane core structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure The compound this compound is characterized by the presence of a propan-2-one (acetone) group attached to the adamantane framework

Scientific Research Applications

1-Adamantan-1-yl-propan-2-one has several scientific research applications:

Future Directions

: Dybowski, M. P., Holowinski, P., Typek, R., & Dawidowicz, A. L. (2021). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 39(1), 230–239. Link

: Synthesis of 1-(Adamantan-1-yl)propane-1,2-diamine and 1-(Adamantan-1-yl)propan-1-one. Russian Journal of Organic Chemistry, 49(3), 442–444. Link

: Sigma-Aldrich. 1-(Adamantan-1-yl)propan-1-one AldrichCPR. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantan-1-yl-propan-2-one can be synthesized through several methods. One common approach involves the acylation of adamantane derivatives. For instance, the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid yields 1,3-bis(3-hydroxyadamantan-1-yl)propan-2-one . Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions using adamantane derivatives and appropriate acylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantan-1-yl-propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

  • 1-Adamantanecarboxylic acid
  • 1-Adamantan-1-yl-ethanone
  • 1-Adamantan-1-yl-propan-2-ol

Comparison: 1-Adamantan-1-yl-propan-2-one is unique due to the presence of the propan-2-one group, which imparts distinct chemical reactivity compared to other adamantane derivatives. For example, 1-Adamantanecarboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 1-Adamantan-1-yl-ethanone and 1-Adamantan-1-yl-propan-2-ol have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1-(1-adamantyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDPAFBRBBMNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395046
Record name 1-Adamantan-1-yl-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19835-39-3
Record name 1-Adamantan-1-yl-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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